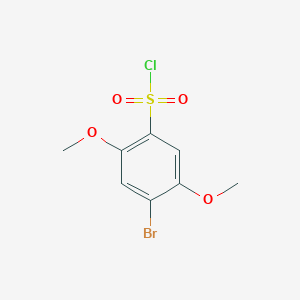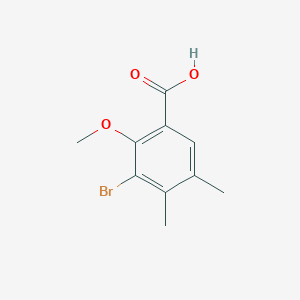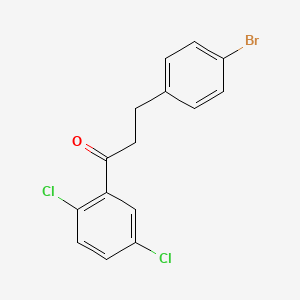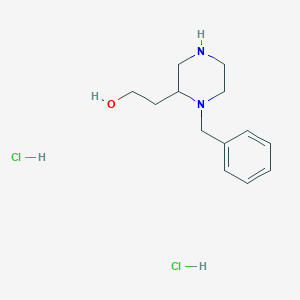
4-Bromo-2,5-dimethoxybenzene-1-sulfonyl chloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds typically involves electrophilic aromatic substitution . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of “4-Bromo-2,5-dimethoxybenzene-1-sulfonyl chloride” is not explicitly provided in the search results .Chemical Reactions Analysis
The chemical reactions involving “4-Bromo-2,5-dimethoxybenzene-1-sulfonyl chloride” are not explicitly provided in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-2,5-dimethoxybenzene-1-sulfonyl chloride” are not explicitly provided in the search results .Wissenschaftliche Forschungsanwendungen
Heavy Metal Sensors
4-Bromo-2,5-dimethoxybenzene-1-sulfonyl chloride is utilized in the synthesis of molecules like N,N′-(ethane-1,2-diyl)bis(2,5-dimethoxybenzenesulfonamide) (EBDMBS), which have applications in environmental and healthcare fields as heavy metal sensors. Specifically, EBDMBS shows high sensitivity and performance in detecting cobalt ions in environmental samples (Sheikh et al., 2016).
Synthesis of Sulfonated Compounds
The compound is instrumental in synthesizing various sulfonated molecules. For instance, its derivatives are used in producing sulfur-functionalized benzoquinones, which have broad applications in organic synthesis (Aitken et al., 2016).
Antibacterial and Anti-Inflammatory Agents
Derivatives of 4-Bromo-2,5-dimethoxybenzene-1-sulfonyl chloride have been explored for potential antibacterial properties and as therapeutic agents for inflammatory ailments. These derivatives demonstrate significant inhibitory activity against various bacterial strains and could form the basis of new drug candidates (Abbasi et al., 2017).
Supramolecular Polymer Chemistry
In the field of polymer chemistry, the derivatives of this compound are used to synthesize dendrimers and other complex molecular structures. These have applications in creating novel materials with unique properties (Zeng et al., 2002).
Enzyme Inhibition Studies
This chemical is also pivotal in synthesizing compounds for enzyme inhibition studies, which are crucial in pharmaceutical research. For instance, its derivatives are examined for their inhibitory potential against enzymes like acetylcholinesterase and α-glucosidase, which are relevant in diseases like Alzheimer’s (Riaz, 2020).
Wirkmechanismus
Target of Action
It’s known that sulfonyl chlorides are generally reactive towards nucleophiles due to the good leaving group (chloride), which can be displaced in a nucleophilic substitution reaction .
Mode of Action
4-Bromo-2,5-dimethoxybenzene-1-sulfonyl chloride likely interacts with its targets through nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule or ion that donates an electron pair) attacks the sulfonyl chloride, displacing the chloride ion and forming a new bond .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-bromo-2,5-dimethoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO4S/c1-13-6-4-8(15(10,11)12)7(14-2)3-5(6)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECOFIXVDWSDJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Br)OC)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(4-Bromo-2-thienyl)methyl]piperazine dihydrochloride](/img/structure/B1522375.png)




![tert-Butyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate](/img/structure/B1522387.png)
![butyl({[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl})amine](/img/structure/B1522388.png)

![3',4',4'a,5',6',7',8',8'a-octahydro-1'H,3H-spiro[1,3-benzothiazole-2,2'-naphthalene]](/img/structure/B1522391.png)
![Ethyl 1-{2-[(tert-butoxycarbonyl)amino]ethyl}-4-piperidinecarboxylate](/img/structure/B1522392.png)
